1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride
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Overview
Description
1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C5H10F3NClH It is a derivative of butanamine, where three hydrogen atoms are replaced by fluorine atoms, and it is combined with hydrochloride to form a salt
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 1,1,1-Trifluoro-3-methylbutan-2-one with an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine group.
Reaction Conditions: The reaction is conducted at a specific temperature and pressure to ensure the desired product is obtained. The use of catalysts and solvents may also be necessary to optimize the reaction yield.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to maintain consistency and efficiency. The purification of the final product is achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution can produce various substituted amines.
Scientific Research Applications
1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-methylbutan-2-one: This compound is a ketone derivative and lacks the amine group, resulting in different chemical reactivity and applications.
1,1,1-Trifluoro-2-butanone: Another ketone derivative with a different substitution pattern, leading to variations in its chemical and physical properties.
1,1,1-Trifluoro-3-phenyl-2-propanone:
The uniqueness of this compound lies in its combination of trifluoromethyl and amine groups, providing a distinct set of properties and reactivity that make it valuable for various scientific and industrial applications.
Biological Activity
1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride (CAS No. 1263282-44-5) is a fluorinated amine compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound has the molecular formula C5H10F3NCl and a molecular weight of 177.59 g/mol. The synthesis typically involves the reaction of 1,1,1-Trifluoro-3-methylbutan-2-one with an amine source under controlled conditions, often employing reducing agents to facilitate the formation of the amine group.
The biological activity of this compound can be attributed to its structural features:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, allowing for better interaction with biological membranes and targets.
- Amine Group : Capable of forming hydrogen bonds and ionic interactions with various biomolecules, influencing their function.
Antidiabetic Potential
Research indicates that compounds similar to this compound may exhibit antidiabetic properties. For instance, studies have shown that fluorinated compounds can enhance insulin sensitivity and glucose uptake in muscle cells . Further investigations are needed to establish the specific effects of this compound on glucose metabolism.
Neuroprotective Effects
The compound's potential neuroprotective effects are also under exploration. Its ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases. Preliminary studies suggest that fluorinated amines may influence synaptic plasticity and neuronal survival .
Anticancer Activity
There is growing interest in the anticancer properties of fluorinated compounds. The trifluoromethyl group may enhance the selectivity and potency of these compounds against cancer cells. Some studies have indicated that similar compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
1,1,1-Trifluoro-3-methylbutan-2-one | Ketone | Metabolic pathways modulation |
3-Amino-1,1,1-trifluoro-3-methylbutanol | Alcohol | Potential neuroprotective effects |
1-(Trifluoromethyl)cyclopropanamine | Cyclopropane | Antimicrobial activity |
Study on Antidiabetic Effects
A recent study published in a peer-reviewed journal evaluated the antidiabetic effects of fluorinated amines in diabetic rat models. The results indicated significant reductions in blood glucose levels following administration of similar compounds. The study hypothesized that these effects might be mediated through enhanced insulin signaling pathways .
Neuroprotective Properties Assessment
In another investigation focusing on neuroprotection, researchers assessed the impact of fluorinated amines on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could reduce cell death and promote survival through antioxidant mechanisms .
Properties
IUPAC Name |
1,1,1-trifluoro-3-methylbutan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDZKNFDWWBZJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677567 |
Source
|
Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263282-44-5 |
Source
|
Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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